Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride
Overview
Description
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride is a heterocyclic compound with significant applications in medicinal chemistry and drug development. This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring. The presence of the methanamine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable scaffold in various chemical and biological studies .
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .
Biochemical Pathways
Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and pharmacokinetics .
Result of Action
In vitro anticancer assays have shown that some synthetic compounds related to 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exhibit submicromolar inhibitory activity against various tumor cell lines .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function. For instance, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can act as an inhibitor for certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of key signaling pathways such as the PI3K/AKT pathway, which is critical for cell growth and survival . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of downstream targets . Additionally, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are seen .
Metabolic Pathways
6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic flux of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl can influence the levels of key metabolites, thereby affecting cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl is transported and distributed through interactions with specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can influence the distribution and bioavailability of 6-Aminomethyl-imidazo[1,2-A]pyrazine 2hcl in the bloodstream.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe final product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: N-oxides of the imidazo[1,2-a]pyrazine ring.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted imidazo[1,2-a]pyrazine derivatives with diverse functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in organic reactions
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazin-6-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its antituberculosis activity and structural similarity, but with different electronic properties and reactivity.
Imidazo[1,2-a]pyrimidine: Another related compound with applications in medicinal chemistry, but with distinct biological activities and synthetic routes
Uniqueness: this compound stands out due to its unique combination of structural features, reactivity, and broad range of applications in various scientific fields .
Properties
IUPAC Name |
imidazo[1,2-a]pyrazin-6-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-7(11)4-10-6;;/h1-2,4-5H,3,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSEFDZOZYILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=CC2=N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857171 | |
Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352305-27-1 | |
Record name | 1-(Imidazo[1,2-a]pyrazin-6-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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